molecular formula C8H16ClNO3 B1442850 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride CAS No. 1220031-60-6

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride

Cat. No.: B1442850
CAS No.: 1220031-60-6
M. Wt: 209.67 g/mol
InChI Key: VYIBJLDJDNWODQ-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride (CAS 1220037-37-5) is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is supplied as a solid with a recommended minimum purity of 95% . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. The pyrrolidine ring is a privileged saturated scaffold in medicinal chemistry, extensively utilized in the design of novel bioactive molecules . The key value of this scaffold lies in its sp3-hybridization, which allows for a three-dimensional exploration of pharmacophore space, and the ability of the ring to contribute to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides greater structural diversity and the potential to improve key physicochemical parameters such as solubility and lipophilicity for drug candidates . As a building block, this compound is a versatile precursor in stereoselective synthesis for pharmaceutical development . Pyrrolidine derivatives are found in a wide array of approved drugs and investigational compounds across therapeutic areas, including as anticancer and antibacterial agents, treatments for central nervous system diseases, antidiabetics, and anti-inflammatory and analgesic agents . Researchers can employ this ester in the functionalization of pre-formed pyrrolidine rings to develop novel compounds for structure-activity relationship (SAR) studies and lead optimization .

Properties

IUPAC Name

pyrrolidin-3-ylmethyl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-5-7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBJLDJDNWODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxyacetate Esters (Key Intermediate)

The synthesis of methyl methoxyacetate, a close analogue of 2-methoxyacetate esters, is well-documented and forms the chemical backbone for further derivatization to the target compound.

Method Overview:

  • Raw Materials: Methylal (dimethoxymethane) and formic acid are the primary raw materials.
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid, cation exchange resins, molecular sieves, aluminum chloride, stannous chloride, or phosphotungstic acid are used.
  • Reaction Conditions: Typically conducted in stainless steel high-pressure reactors at temperatures ranging from 100 to 180°C, pressures from 1 to 3 MPa, and reaction times between 1 to 8 hours.
  • Molar Ratios: Methylal to formic acid molar ratio varies from 1:5 to 4:5, with catalyst to methylal mass ratios of 0.2–6.0%.

Example Procedure:

Step Description Conditions Yield
a Mix methylal (22.8 g, 0.3 mol), formic acid (46.0 g, 1.0 mol), and p-toluenesulfonic acid (0.48 g) in a 200 mL stainless steel autoclave 160°C, 6 hours, 3 MPa pressure 78% methyl methoxyacetate by gas chromatography analysis
b Cool reactor to room temperature, extract product for analysis - -

Reaction Equation:

$$
\text{Methylal} + \text{Formic Acid} \xrightarrow[\text{Catalyst}]{100-180^\circ C, 1-3 MPa} \text{Methyl Methoxyacetate}
$$

This method provides a relatively high yield and is suitable for industrial scale-up due to mild reaction conditions and catalyst reusability.

Functionalization to 3-Pyrrolidinylmethyl 2-methoxyacetate

While direct literature on the exact preparation of 3-pyrrolidinylmethyl 2-methoxyacetate hydrochloride is limited, the general synthetic approach involves:

  • Step 1: Preparation of 2-methoxyacetate ester as above.
  • Step 2: Introduction of the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination.
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This approach aligns with standard organic synthesis techniques for ester functionalization with amines.

Related Synthetic Routes and Industrial Considerations

  • Catalyst Reusability: Sulfonic acid resin catalysts have been demonstrated to be highly active and reusable in the synthesis of methyl methoxyacetate, achieving nearly complete conversion of dimethoxymethane with good selectivity and catalyst stability over multiple cycles.
  • Solvent-Free Conditions: Some methods employ solvent-free or minimal solvent conditions to reduce environmental impact and simplify purification.
  • Purification: Distillation and crystallization are common to isolate high-purity esters and their derivatives, with purities exceeding 97% and yields over 90% reported for related compounds.

Data Summary Table of Key Preparation Parameters

Parameter Range/Value Notes
Raw Materials Methylal, Formic Acid Molar ratio methylal:formic acid = 1:5 to 4:5
Catalyst p-Toluenesulfonic acid, others Mass ratio catalyst:methylal = 0.2–6.0%
Reaction Temperature 100–180°C Optimal 120–160°C
Reaction Pressure 1–3 MPa Up to 3 MPa
Reaction Time 1–8 hours Typical 2–6 hours
Yield (Methyl Methoxyacetate) Up to 78% By gas chromatography
Purity (Final Ester) >97% After distillation/crystallization
Catalyst Reusability >19 cycles With sulfonic acid resin catalysts

Research Findings and Industrial Application

  • The preparation of methyl methoxyacetate under mild conditions with acid catalysts is efficient and scalable, providing a reliable intermediate for further synthesis of pyrrolidinyl derivatives.
  • The use of sulfonic acid resin catalysts enhances sustainability by allowing multiple reuse cycles without significant loss of activity, important for industrial processes.
  • The subsequent coupling of the 2-methoxyacetate ester with pyrrolidine derivatives typically involves nucleophilic substitution reactions, often followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
  • The overall preparation method must balance yield, purity, environmental impact, and cost-effectiveness, with current methods showing promise for industrial adoption.

Chemical Reactions Analysis

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride has been investigated for its pharmacological properties, particularly as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). Research has shown that it can enhance the activity of these receptors, which play a critical role in various physiological processes, including cognition and memory formation.

Case Study: Muscarinic Acetylcholine Receptor Modulation

In a study evaluating the structure-activity relationships (SAR) of related compounds, it was found that this compound exhibited potent in vitro activity as a positive allosteric modulator for the M3 subtype of mAChRs. The compound shifted concentration-response curves in a leftward direction, indicating increased receptor sensitivity to acetylcholine. This modulation was confirmed through pharmacokinetic studies demonstrating favorable absorption and bioavailability profiles in animal models .

Therapeutic Applications

The modulation of mAChRs by this compound suggests potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. By enhancing cholinergic signaling, this compound could improve cognitive function and memory retention.

Potential Therapeutic Mechanisms

  • Cognitive Enhancement: By increasing mAChR activity, the compound may help mitigate symptoms associated with cognitive decline.
  • Neuroprotective Effects: There is evidence suggesting that positive allosteric modulation can protect neurons from excitotoxicity, offering a potential pathway for neuroprotection in neurodegenerative diseases.

Biochemical Research

In biochemical research, this compound serves as a valuable chemical probe for studying receptor dynamics and signaling pathways. Its unique structural features allow researchers to explore the conformational changes associated with receptor activation.

Research Findings

Studies have utilized this compound to investigate:

  • The conformational dynamics of mAChRs.
  • The impact of receptor modulation on downstream signaling pathways.
  • The effects of receptor activation on cellular responses in various tissue types.

Comparative Analysis of Related Compounds

To better understand the efficacy and applications of this compound, a comparison with related compounds is essential. Below is a table summarizing key properties and applications:

Compound NameActivity TypeReceptor TargetPharmacokinetic ProfileTherapeutic Potential
3-Pyrrolidinylmethyl 2-methoxyacetate HClPositive Allosteric ModulatorM3 mAChRModerate clearance; good bioavailabilityCognitive enhancement; neuroprotection
Compound X (Hypothetical)AntagonistM1 mAChRHigh clearance; low bioavailabilityCognitive impairment treatment
Compound Y (Hypothetical)AgonistM2 mAChRLow clearance; high bioavailabilityPotential for anxiety disorders

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, the compound is believed to modulate neurotransmitter systems and enhance synaptic plasticity, leading to improved cognitive function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cholinergic and glutamatergic signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with 3-pyrrolidinylmethyl 2-methoxyacetate hydrochloride:

Compound Name Key Features Molecular Weight Key Differences Source
Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride Azetidine ring (4-membered) instead of pyrrolidine; methoxyacetate ester Not provided Smaller ring size (azetidine) may reduce steric hindrance compared to pyrrolidine
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride Piperidine ring (6-membered) with methyl substituent; ethyl ester Not provided Larger ring size and ethyl ester group alter solubility and metabolic stability
Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Pyridine substituent; amino group instead of pyrrolidine 202.64 g/mol Aromatic pyridine enhances rigidity; amino group increases polarity
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Chlorinated pyridine; ethyl ester 245.71 g/mol Chlorine atom introduces electronegativity, affecting binding affinity
Methyl 2-hydroxyacetate Hydroxyl group instead of methoxy; no nitrogenous ring 90.08 g/mol Higher reactivity due to hydroxyl group; less stable in acidic conditions

Physicochemical Properties

  • Polarity and Solubility :

    • Compounds with pyrrolidine, piperidine, or azetidine rings (e.g., ) exhibit moderate polarity due to nitrogen atoms, enhancing water solubility in their protonated (hydrochloride) forms.
    • Methoxy groups (as in ) increase lipophilicity compared to hydroxylated analogues (e.g., methyl 2-hydroxyacetate ).
  • Stability :

    • Hydrochloride salts (e.g., ) generally improve thermal stability and shelf life compared to free bases.
    • Methoxyacetate esters (as in ) are less prone to hydrolysis than hydroxyacetates ().

Pharmacological Potential

  • Pyrrolidine and piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
  • Methoxy groups (as in ) may reduce metabolic degradation compared to hydroxylated analogues .

Biological Activity

3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C₉H₁₄ClN₁O₃
  • IUPAC Name: this compound
  • CAS Number: Not specified in the search results.

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is believed to modulate receptor activity and enzyme function, which can lead to significant physiological effects. Specific pathways influenced by this compound include:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, potentially influencing synaptic transmission.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Cytotoxicity: In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects: Some studies suggest neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed significant inhibition at concentrations above 50 µM, suggesting its potential use as an antimicrobial agent.
  • Cytotoxicity Assessment:
    In a controlled laboratory setting, the compound was tested on several cancer cell lines. At concentrations ranging from 10 µM to 100 µM, it demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.
  • Neuroprotective Study:
    Research focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated that treatment with the compound reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Start with esterification of 2-methoxyacetic acid with 3-pyrrolidinemethanol, followed by hydrochloride salt formation using HCl gas in anhydrous conditions. Optimize reaction parameters (e.g., temperature: 0–5°C for HCl addition; solvent: dichloromethane or ethyl acetate) to minimize side products .
  • Characterization : Use 1H^1\text{H}-NMR to confirm ester linkage (δ 3.6–4.2 ppm for methoxy and pyrrolidinyl protons) and FT-IR for carbonyl stretch (~1740 cm1^{-1}). Purity assessment via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How should researchers address solubility limitations of this compound in aqueous buffers?

  • Approach : Pre-dissolve in DMSO (≤5% v/v) and dilute in PBS (pH 7.4). For in vitro assays, verify compound stability in DMSO using LC-MS over 24 hours. Alternatively, use co-solvents like ethanol (up to 10%) if DMSO interferes with biological systems .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH conditions?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Validate with experimental incubate the compound in buffers (pH 2–10) and analyze degradation products via LC-HRMS. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

  • Strategy : Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Use surface plasmon resonance (SPR) to measure direct binding affinity to target receptors. Cross-validate with in silico docking (AutoDock Vina) to identify steric or electrostatic mismatches .

Q. What experimental designs are effective for studying the compound’s interaction with lipid bilayers or membrane proteins?

  • Protocol : Utilize fluorescence anisotropy with labeled lipid vesicles (e.g., DPH probes) to assess membrane partitioning. For protein interactions, conduct saturation transfer difference (STD) NMR with reconstituted GPCRs in nanodiscs. Include negative controls (e.g., scrambled lipid vesicles) to rule out nonspecific binding .

Data-Driven Analysis

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., logP, pKa)?

  • Resolution : Compare experimental logP values (shake-flask method with octanol/water) against computational predictions (ChemAxon or ACD/Labs). For pKa, use potentiometric titration (GLpKa instrument) and validate with 1H^1\text{H}-NMR pH titrations (monitor chemical shift changes) .

Experimental Design for Stability Studies

Q. What accelerated stability testing conditions are appropriate for this compound?

  • Conditions : Store samples at 40°C/75% RH (ICH Q1A guidelines) for 6 months. Analyze degradation products monthly via UPLC-PDA. Include lyophilized vs. solution-state comparisons to assess hygroscopicity effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride
Reactant of Route 2
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3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.